molecular formula C21H15N3O3S2 B2671417 N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 324758-71-6

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No. B2671417
CAS RN: 324758-71-6
M. Wt: 421.49
InChI Key: KMZLIHNTYPUUBU-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide, also known as MPTT, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. MPTT is a thiazole derivative that exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Scientific Research Applications

Radiosensitizers and Bioreductively Activated Cytotoxins

A study by Threadgill et al. (1991) explored the synthesis of a series of nitrothiophene-5-carboxamides with potential as radiosensitizers and bioreductively activated cytotoxins. The most effective radiosensitizers were identified with strong tertiary amine bases or oxiranes in their side chains. This research highlights the compound's applicability in enhancing the efficacy of radiotherapy in hypoxic cancer cells, although systemic toxicity at higher doses poses a limitation for clinical application Threadgill et al., 1991.

Anticancer Evaluation

Ravinaik et al. (2021) designed and synthesized a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and evaluated their anticancer activities against multiple cancer cell lines. Several derivatives exhibited moderate to excellent anticancer activities, some outperforming the reference drug etoposide. This underscores the potential of thiazole derivatives in cancer treatment strategies Ravinaik et al., 2021.

Synthesis of Functionalized Thiazoles

Kumar et al. (2013) reported an efficient method to synthesize 2,4,5-trisubstituted thiazoles through a chemoselective thionation-cyclization process. This method allows for the introduction of various functionalities into the thiazole ring, showcasing the versatility of thiazole compounds in synthesizing biologically active molecules Kumar et al., 2013.

Antitubercular Activity

Samadhiya et al. (2013) synthesized a new series of 4-oxo-thiazolidine derivatives starting from 2-amino-5-nitrothiazole and evaluated their antibacterial, antifungal, and antitubercular activities. This research demonstrates the potential application of thiazole derivatives in developing new antitubercular agents Samadhiya et al., 2013.

Antimicrobial and Antiviral Activities

Reddy et al. (2013) synthesized a series of urea and thiourea derivatives of piperazine doped with febuxostat and evaluated their antiviral and antimicrobial activities. Notably, some derivatives showed promising activities, highlighting the potential for developing new antimicrobial and antiviral agents Reddy et al., 2013.

properties

IUPAC Name

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S2/c1-13-7-9-14(10-8-13)18-19(15-5-3-2-4-6-15)29-21(22-18)23-20(25)16-11-12-17(28-16)24(26)27/h2-12H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZLIHNTYPUUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

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